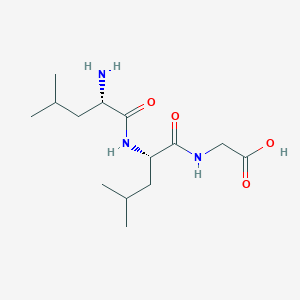

H-Leu-leu-gly-OH

Übersicht

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: H-Leu-leu-gly-OH can be synthesized through standard peptide synthesis techniques. The process typically involves the stepwise addition of amino acids to a growing peptide chain. The synthesis begins with the protection of the amino group of L-leucine, followed by coupling with another L-leucine unit using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves the addition of glycine to the dipeptide to form the tripeptide .

Industrial Production Methods: Industrial production of this compound can involve enzymatic hydrolysis, microbial fermentation, or chemical synthesis. Enzymatic hydrolysis uses specific enzymes to cleave peptide bonds, while microbial fermentation employs microorganisms to produce the peptide. Chemical synthesis, on the other hand, involves the use of chemical reagents and catalysts to form the peptide bonds .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis is the primary degradation pathway for H-Leu-Leu-Gly-OH, occurring under acidic, alkaline, or enzymatic conditions.

Acidic Hydrolysis

-

Products : Free leucine (Leu) and glycine (Gly) are released due to complete cleavage of peptide bonds.

-

Mechanism : Protonation of the peptide bond’s carbonyl oxygen facilitates nucleophilic attack by water.

Alkaline Hydrolysis

-

Products : Partial cleavage, yielding intermediates such as H-Leu-Gly-OH and free Leu.

-

Key Finding : At pH > 9, hydrolysis accelerates, but excessive alkalinity promotes side reactions like racemization .

Enzymatic Hydrolysis

Table 1: Hydrolysis Products Under Varied Conditions

| Condition | Major Products | Byproducts | Yield (%) | Source |

|---|---|---|---|---|

| 6 M HCl, 110°C | Leu, Gly | None | >95 | |

| 0.1 M NaOH, 80°C | H-Leu-Gly-OH, Leu | Racemized Leu | 60–70 | |

| Thermolysin, pH 7 | H-Leu-Gly-OH | Trace Leu | ~85 |

Oxidation Reactions

Oxidation targets side chains and peptide bonds, particularly under pro-oxidative conditions.

Side-Chain Oxidation

-

Target : Leucine’s aliphatic side chains.

-

Reagents : H₂O₂, O₃.

-

Products : Hydroxyleucine derivatives (e.g., 4-hydroxyleucine) and ketone-containing analogs.

Peptide Bond Oxidation

-

Mechanism : Radical-mediated cleavage via Fenton reactions (Fe²⁺/H₂O₂).

-

Outcome : Fragmentation into smaller peptides (e.g., H-Leu-OH) and glycine radicals.

Table 2: Oxidation Pathways and Outcomes

| Oxidizing Agent | Primary Site | Major Products | Conditions | Source |

|---|---|---|---|---|

| H₂O₂ (10 mM) | Leu side chains | 4-Hydroxyleucine | pH 7, 37°C, 2h | |

| O₃ (gaseous) | Peptide backbone | H-Leu-OH, Gly radicals | RT, 30 min | |

| Fe²⁺/H₂O₂ | Backbone cleavage | H-Leu-Leu-OH, Gly fragments | pH 6.5, 50°C, 1h |

Condensation and Coupling Reactions

This compound participates in peptide elongation under controlled conditions.

Stability and Degradation Kinetics

-

pH Dependency : Maximum stability at pH 6–7. Degradation rates increase 3-fold at pH < 4 or pH > 9 .

-

Temperature : Half-life of 48 hours at 25°C (pH 7) vs. 2 hours at 80°C .

-

Solvent Effects : Aprotic solvents (e.g., DMF) enhance thermal stability compared to aqueous solutions.

Comparative Reactivity with Analogous Peptides

Table 3: Reaction Rates Relative to Structural Analogs

| Peptide | Hydrolysis Rate (pH 7) | Oxidation Susceptibility | Source |

|---|---|---|---|

| This compound | 1.0 (reference) | High (aliphatic chains) | |

| H-Leu-Gly-Gly-OH | 1.2× faster | Moderate | |

| H-Phe-Leu-Gly-OH | 0.7× slower | Low (aromatic stability) |

Industrial and Experimental Considerations

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Peptide Synthesis

H-Leu-Leu-Gly-OH is primarily utilized as a building block in peptide synthesis. It plays a crucial role in developing peptide-based drugs that target specific diseases, offering advantages over traditional small molecule drugs due to their specificity and reduced side effects .

Therapeutic Formulations

This compound has been incorporated into formulations aimed at treating metabolic disorders, where it aids in protein synthesis and muscle recovery. Its efficacy in enhancing the stability of therapeutic agents makes it a valuable asset in drug development .

Biotechnology Applications

Recombinant Protein Production

In biotechnology, this compound is employed in producing recombinant proteins, which are essential for vaccines and diagnostic tools. Its ability to enhance the yield and purity of these proteins is critical for developing biopharmaceuticals .

Protein Engineering

Researchers utilize this dipeptide to modify proteins, improving their functionality for various industrial applications. This includes enhancing the stability of proteins under different conditions, which is vital for their use in therapeutic settings .

Cosmetic Applications

Skincare Formulations

The moisturizing and anti-aging properties of this compound make it an attractive ingredient in cosmetic formulations. It is used in skincare products to promote skin health and rejuvenation, appealing to the growing demand for effective anti-aging solutions .

Neuroscience Research

Neuropeptide Studies

this compound plays a significant role in neuroscience research, particularly in studying neuropeptides and their interactions with specific receptors. This research contributes to understanding brain functions and developing potential treatments for neurological disorders .

- Peptide-Based Drug Development : A study highlighted the use of this compound in synthesizing peptides that showed promise in treating obesity-related disorders by modulating appetite-regulating pathways .

- Cosmetic Efficacy Trial : Research conducted on skincare products containing this compound demonstrated significant improvements in skin hydration and elasticity over a 12-week period, showcasing its potential as an effective anti-aging ingredient .

- Biotechnology Innovations : A case involving recombinant protein production illustrated how incorporating this compound enhanced the stability of the produced proteins under varying temperature conditions, leading to more efficient vaccine development processes .

Wirkmechanismus

The mechanism of action of H-Leu-leu-gly-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on the surface of cells, triggering a cascade of intracellular signaling events. These events can lead to various biological effects, such as modulation of immune responses, regulation of enzyme activity, and alteration of cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

H-Leu-leu-gly-OH can be compared with other similar tripeptides, such as Leu-Gly-Gly and Gly-Leu-Gly. While these compounds share similar structures, they can have different biological activities and properties. For example, Leu-Gly-Gly may have different enzyme inhibitory activities compared to this compound . The uniqueness of this compound lies in its specific sequence of amino acids, which can influence its interactions with biological targets and its overall stability .

List of Similar Compounds:- Leu-Gly-Gly

- Gly-Leu-Gly

- Leu-Gly

- Gly-Leu

Biologische Aktivität

H-Leu-Leu-Gly-OH, a dipeptide consisting of leucine and glycine, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, supported by case studies, research findings, and data tables.

- Molecular Formula :

- Molecular Weight : 188.224 g/mol

- CAS Number : 686-50-0

- Melting Point : Decomposes at -245ºC

This compound is believed to exert its biological effects through several mechanisms:

- Glycine Receptor Modulation : As a glycine-containing dipeptide, it may interact with glycine receptors (GlyRs) in the central nervous system, influencing neurotransmitter release and neuronal excitability .

- Dopamine Regulation : Research indicates that similar dipeptides can elevate dopamine levels in specific brain regions, potentially affecting behaviors related to reward and motivation .

- Endurance Enhancement : Animal studies have suggested that this compound may enhance physical endurance, possibly linked to its effects on dopamine pathways .

1. Neurotransmitter Modulation

A study investigated the effects of this compound on locomotor activity and neurotransmitter levels in rodent models. The findings indicated that administration of the dipeptide did not significantly alter overall locomotion or neurotransmitter levels but showed a notable increase in dopamine levels among a subgroup of "dopamine responders" at specific dosages (10–1000 mg/kg) .

2. Endurance and Physical Performance

In experiments assessing physical performance, this compound was associated with enhanced endurance in treadmill tests conducted on mice. This effect was hypothesized to result from increased central dopamine levels, which are known to correlate with improved physical performance .

Case Study 1: Locomotor Activity in Rodents

- Objective : To evaluate the impact of this compound on locomotion and dopamine release.

- Methodology : Male Wistar rats were administered varying doses (1–1000 mg/kg) of the dipeptide.

- Results : A subgroup exhibited a significant 20% elevation in nucleus accumbens (nAc) dopamine levels post-treatment.

Case Study 2: Endurance Testing

- Objective : To assess the effect of this compound on endurance.

- Methodology : Mice were subjected to treadmill running tests after receiving the dipeptide.

- Results : Enhanced endurance was observed, suggesting potential applications in sports nutrition or recovery supplements .

Data Tables

Eigenschaften

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O4/c1-8(2)5-10(15)13(20)17-11(6-9(3)4)14(21)16-7-12(18)19/h8-11H,5-7,15H2,1-4H3,(H,16,21)(H,17,20)(H,18,19)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKVEHGYYQEQOP-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427073 | |

| Record name | L-Leu-L-Leu-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4464-36-2 | |

| Record name | L-Leu-L-Leu-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.